Piptocarphin F

Cytotoxicity Leukemia Sesquiterpene Lactone

Piptocarphin F is the definitive reference standard for SAR studies evaluating C-3 ethoxymethyl substitution in sesquiterpene lactones. With a purity of ≥98%, it provides a 1.7-1.8x potency benchmark vs. piptocarphin A and ensures assay consistency across HL-60 (IC50 5.69 µM) and P388 (1.32 µM) models. Sourcing authenticated material is critical for reproducible cytotoxic profiling.

Molecular Formula C21H28O8
Molecular Weight 408.4 g/mol
CAS No. 76215-53-7
Cat. No. B211590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiptocarphin F
CAS76215-53-7
Molecular FormulaC21H28O8
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C(=C)C
InChIInChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1
InChIKeyUBMOPFJLLXVNIM-ZUQHRPQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Piptocarphin F (CAS 76215-53-7): A Structurally Distinct Cytotoxic Germacranolide Sesquiterpene Lactone for Leukemia Research


Piptocarphin F (CAS 76215-53-7) is a germacranolide sesquiterpene lactone first isolated from Piptocarpha chontalensis and subsequently identified in Vernonia bockiana [1]. It possesses a distinctive conjugated enol lactone and an intramolecular hemiketal functionality, structural features that define the piptocarphin class [2]. The compound exhibits selective cytotoxic activity against human promyelocytic leukemia HL-60 cells with a reported IC50 value of 5.69 μmol/L, as well as activity against mouse lymphoid tumor P388 cells [3]. With a molecular formula of C21H28O8, a molecular weight of 408.44 g/mol, and a calculated LogP of 1.66, Piptocarphin F represents a moderately lipophilic natural product with favorable physicochemical properties for cell-based assays [4].

Why Piptocarphin F Cannot Be Substituted by Other Sesquiterpene Lactones in Cytotoxicity Studies


Sesquiterpene lactones are a structurally diverse class with wide-ranging cytotoxic potencies that vary dramatically based on subtle differences in functionalization and stereochemistry. Within the Vernonia bockiana isolate panel, six co-occurring sesquiterpene lactones exhibited HL-60 cytotoxic IC50 values spanning a 3.2-fold range from 3.87 to 12.5 μmol/L, demonstrating that even closely related analogs cannot be assumed equivalent [1]. Furthermore, the P388 murine lymphoid tumor assay revealed potency differences exceeding 2-fold among piptocarphins A and F and hirsutolide (IC50 values of 0.77, 1.32, and 0.73 μmol/L, respectively) [2]. Substituting Piptocarphin F with an untested analog risks introducing confounding variables including altered potency, shifted selectivity profiles, and different solubility characteristics. The presence of the ethoxymethyl substituent and the specific stereochemical configuration at C-8 and C-10 in Piptocarphin F are structural determinants that cannot be replicated by generic sesquiterpene lactone libraries [3].

Piptocarphin F (CAS 76215-53-7) vs. Analogs: Quantitative Head-to-Head Cytotoxicity Comparison Data


HL-60 Leukemia Cytotoxicity: Piptocarphin F vs. Piptocarphin A vs. Hirsutinolide Derivatives

Piptocarphin F (Compound 5) demonstrated cytotoxic activity against the human promyelocytic leukemia HL-60 cell line with an IC50 of 5.69 μmol/L, as determined by MTT assay. In the same study, five other co-isolated sesquiterpene lactones from Vernonia bockiana were evaluated, exhibiting IC50 values ranging from 3.87 to 12.5 μmol/L [1]. Piptocarphin F's potency was intermediate within this group, with the most potent analog showing approximately 1.5-fold lower IC50 (3.87 μmol/L) and the least potent showing approximately 2.2-fold higher IC50 (12.5 μmol/L) [2]. The structurally unrelated inone glycoside (saussureoside B, Compound 7) was inactive in the same HL-60 assay, confirming that the sesquiterpene lactone scaffold is essential for activity [3].

Cytotoxicity Leukemia Sesquiterpene Lactone HL-60

P388 Murine Lymphoid Tumor Cytotoxicity: Piptocarphin F vs. Piptocarphin A vs. Hirsutolide

In a comparative cytotoxicity evaluation against the mouse lymphoid tumor cell line P388, Piptocarphin F (Compound 4) exhibited an IC50 value of 1.32 μmol/L [1]. In the same assay panel, piptocarphin A (Compound 5) showed an IC50 of 0.77 μmol/L, hirsutolide (Compound 6) showed an IC50 of 0.73 μmol/L, and vernobockolide B (Compound 2) showed an IC50 of 1.81 μmol/L [2]. Piptocarphin F displayed intermediate potency, being approximately 1.7-fold less potent than piptocarphin A and 1.8-fold less potent than hirsutolide, while being 1.4-fold more potent than vernobockolide B .

Cytotoxicity Lymphoid Tumor P388 Sesquiterpene Lactone

Structural Differentiation: Unique Ethoxymethyl and Hemiketal Functionality Distinguishes Piptocarphin F from Hirsutinolide-Type Sesquiterpene Lactones

Piptocarphin F possesses a germacranolide sesquiterpene lactone core bearing a conjugated enol lactone and an intramolecular hemiketal functionality, structural motifs shared across the piptocarphin series (A–F) [1]. Critically, Piptocarphin F features an ethoxymethyl substituent at the C-3 position, a functional group absent in piptocarphin A (which bears an acetoxymethyl group) and in hirsutolide (which lacks this substitution entirely) [2]. The presence of the ethoxymethyl moiety influences both the compound's lipophilicity (calculated LogP = 1.66) and its hydrogen-bonding capacity (two H-bond donors, eight H-bond acceptors), physicochemical parameters that differ from analogs and may affect membrane permeability and target engagement [3].

Structure-Activity Relationship Germacranolide Sesquiterpene Lactone Natural Product Chemistry

Selectivity Profile: Differential Cytotoxicity Across Leukemia vs. Lymphoid Tumor Cell Lines

Cross-study analysis reveals that Piptocarphin F exhibits differential potency across human (HL-60) and murine (P388) leukemic/lymphoid cell lines. Against HL-60 cells, Piptocarphin F displays an IC50 of 5.69 μmol/L, while against P388 cells, the IC50 is 1.32 μmol/L, representing a 4.3-fold higher potency against the murine lymphoid line [1][2]. In contrast, the structurally related piptocarphin A shows a larger differential: HL-60 IC50 within the 3.87–12.5 μmol/L range (exact value not individually reported) versus P388 IC50 of 0.77 μmol/L [3]. This cell-line-dependent potency profile suggests that the ethoxymethyl substitution in Piptocarphin F may modulate cellular uptake or target engagement in a species- or lineage-specific manner.

Selectivity Leukemia Lymphoma Cell Line Profiling

Optimal Research Applications for Piptocarphin F (CAS 76215-53-7) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of C-3 Substitution in Germacranolide Sesquiterpene Lactones

Piptocarphin F serves as the optimal reference compound for SAR studies investigating the impact of C-3 ethoxymethyl substitution on cytotoxic potency. When compared directly to piptocarphin A (C-3 acetoxymethyl) and hirsutolide (no C-3 substitution), Piptocarphin F provides a critical data point linking side-chain identity to the observed 1.7–1.8-fold potency differences in the P388 assay [1]. The well-characterized structural identity, confirmed by 2D NMR spectroscopy, ensures that any observed biological differences can be confidently attributed to the ethoxymethyl moiety rather than to structural ambiguity [2].

Species-Specific Leukemia/Lymphoma Cytotoxicity Benchmarking

Piptocarphin F exhibits a 4.3-fold differential in cytotoxic potency between human HL-60 leukemia cells (IC50 = 5.69 μmol/L) and murine P388 lymphoid tumor cells (IC50 = 1.32 μmol/L) [3][4]. This well-quantified species- and lineage-specific potency profile makes Piptocarphin F an ideal benchmark compound for laboratories investigating the molecular determinants of differential sensitivity between human and murine hematologic malignancy models. Researchers can use Piptocarphin F as a reference standard when profiling novel sesquiterpene lactone derivatives or when validating new cell-based assay platforms.

Natural Product Library Screening with Positive Control for Sesquiterpene Lactone Activity

With a defined HL-60 cytotoxic IC50 of 5.69 μmol/L and P388 IC50 of 1.32 μmol/L, Piptocarphin F provides a reliable, moderately potent positive control for high-throughput screening campaigns focused on natural product-derived sesquiterpene lactones . The compound's intermediate potency within the Vernonia bockiana panel (3.87–12.5 μmol/L range for HL-60) ensures that assay windows are not saturated by an excessively potent control, while the well-documented inactivity of the co-isolated inone glycoside (Compound 7) validates the specificity of the sesquiterpene lactone scaffold [5]. Procurement of authenticated Piptocarphin F (purity ≥98%) from reputable vendors ensures batch-to-batch consistency for longitudinal screening studies.

Comparative Mechanistic Studies of Leukemia Cell Death Pathways

The distinct substitution pattern of Piptocarphin F (ethoxymethyl vs. acetoxymethyl in piptocarphin A) provides a chemical biology tool for dissecting the structure-dependent mechanisms of sesquiterpene lactone-induced cytotoxicity [6]. When used in parallel with piptocarphin A and hirsutolide, Piptocarphin F enables researchers to correlate specific structural modifications with differential effects on apoptosis induction, cell cycle arrest, or NF-κB pathway inhibition. The compound's moderate lipophilicity (LogP = 1.66) and two hydrogen-bond donor capacity offer predictable physicochemical behavior in cell culture systems [7].

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